9-Fluorenylmethyl pentafluorophenyl carbonate
Overview
Description
9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is a chemical compound used in various synthetic applications, including the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, which are integral in peptide synthesis . It is also employed as a fluorescent labeling agent for amino acids, enhancing the detection and quantification of these biomolecules . FMPC is known for its versatility and efficiency in organic synthesis, making it a valuable reagent in the field of synthetic chemistry.
Synthesis Analysis
The synthesis of FMPC involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a reagent for the generation of active esters of protected amino acids . This method is straightforward, rapid, and yields products with good optical purity. Additionally, FMPC can be synthesized on a gram to kilogram scale through a high-yielding step that is easy to handle and store . The active pentafluorophenyl ester group of FMPC is particularly reactive towards nucleophiles, allowing for the creation of functionalized cyclic carbonates with a wide range of functionalities .
Molecular Structure Analysis
The molecular structure of FMPC, with the molecular formula C21H11F5O3 and a molecular weight of 406.305, is characterized by a fluorenylmethyl group attached to a pentafluorophenyl carbonate . The fluorene moiety is a polycyclic aromatic hydrocarbon that can influence the electronic properties of the compound, as seen in studies of fluorenyl derivatives . The pentafluorophenyl group is highly electronegative due to the presence of fluorine atoms, which can affect the reactivity and stability of the carbonate ester.
Chemical Reactions Analysis
FMPC is reactive towards various nucleophiles, including alcohols and amines, facilitating the synthesis of a diverse array of functionalized cyclic carbonates . It has been used to introduce protecting groups into hydroxyamino acids, demonstrating its utility in modifying the reactivity of amino acids for subsequent chemical transformations . The compound's reactivity is also showcased in the fluorometric determination of D-penicillamine, where FMPC acts as a fluorescent labeling agent .
Physical and Chemical Properties Analysis
FMPC is a white crystalline solid with a melting point range of 84-86°C. It is soluble in organic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetone, but only slightly soluble in n-hexane . The compound should be handled with care, as bottles containing FMPC may develop pressure upon prolonged storage. It is also sensitive to moisture and heat, necessitating careful storage conditions to maintain its stability and reactivity .
Scientific Research Applications
1. Synthesis of Derivatives
9-Fluorenylmethyl pentafluorophenyl carbonate is utilized in synthesizing various derivatives. Paquet (1982) explored its use in introducing amine protecting groups into hydroxyamino acids, demonstrating its efficiency in creating derivatives of hydroxyamino acids and their esters in high yields (Paquet, 1982).
2. Fluorometric Analysis
This compound has been employed in fluorometric methods, such as determining D-penicillamine. Byeon, Choi, and Yoo (1990) developed a sensitive fluorometric method using 9-fluorenylmethyl pentafluorophenyl carbonate as a fluorescent labeling agent, highlighting its utility in spectrofluorometric analysis (Byeon et al., 1990).
3. Peptide Synthesis
It is also significant in peptide synthesis. Tantry and Babu (2003, 2004, 2006) described its effectiveness in synthesizing active esters of amino acids, useful in peptide synthesis. Their research underlines its simplicity, efficiency, and the high yield and optical purity of the compounds made (Tantry & Babu, 2003), (Tantry & Babu, 2004), (Tantry & Babu, 2006).
4. Synthesis of Novel Polyimides
Its role extends to the synthesis of novel polyimides. Zhang et al. (2010) investigated the preparation of new polyimides involving 9-fluorenylmethyl pentafluorophenyl carbonate, highlighting the organosolubility, optical transparency, and thermal stability of the resulting materials (Zhang et al., 2010).
5. Glycopeptide Synthesis
In the field of glycopeptide synthesis, Meldal and Jensen (1990) noted its use in the solid-phase assembly of glycopeptides, emphasizing its stability to glycosylation conditions (Meldal & Jensen, 1990).
6. Sensor Development
It has been applied in sensor technology. Zhang et al. (2019) developed a colorimetric sensor using a derivative of 9-fluorenylmethyl pentafluorophenyl carbonate for the selective detection of specific ions (Zhang et al., 2019).
Safety And Hazards
The safety data sheet indicates that 9-Fluorenylmethyl pentafluorophenyl carbonate should be stored under inert gas and away from heat and sources of ignition . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKZVZOEBSFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369789 | |
Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl pentafluorophenyl carbonate | |
CAS RN |
88744-04-1 | |
Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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